molecular formula C12H16N2O B13224191 3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile

3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile

Cat. No.: B13224191
M. Wt: 204.27 g/mol
InChI Key: HJZWJHULBDPVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile is an organic compound with a complex structure that includes a benzonitrile core and a hydroxy-2-methylpropan-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization. One of the green synthetic routes involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly ionic liquids and optimized reaction conditions can enhance yield and reduce production costs, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The nitrile group can also participate in various chemical reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in multiple fields of research and industry.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]benzonitrile

InChI

InChI=1S/C12H16N2O/c1-12(2,9-15)14-8-11-5-3-4-10(6-11)7-13/h3-6,14-15H,8-9H2,1-2H3

InChI Key

HJZWJHULBDPVQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC(=CC=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.